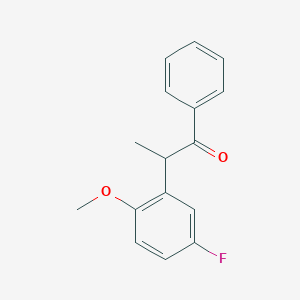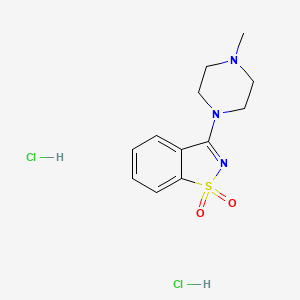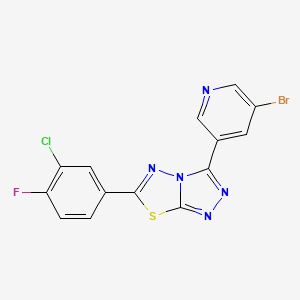
2-(5-Fluoro-2-methoxyphenyl)-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-2-méthoxyphényl)-1-phénylpropan-1-one est un composé organique appartenant à la classe des cétones aromatiques. Il se caractérise par la présence d’un atome de fluor et d’un groupe méthoxy lié à un cycle phényle, ainsi que par une structure de base phénylpropanone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one peut être réalisée par plusieurs voies synthétiques. Une méthode courante implique l’acylation de Friedel-Crafts du 5-fluoro-2-méthoxybenzène avec du chlorure de phénylpropanoyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium. La réaction est généralement effectuée dans des conditions anhydres et nécessite un contrôle minutieux de la température pour éviter les réactions secondaires.
Une autre approche implique la réaction de couplage croisé de Suzuki-Miyaura, où l’acide 5-fluoro-2-méthoxyphénylboronique est couplé à un dérivé approprié de phénylpropanone en présence d’un catalyseur au palladium et d’une base. Cette méthode offre l’avantage de conditions réactionnelles douces et d’une grande tolérance aux groupes fonctionnels .
Méthodes de production industrielle
La production industrielle du 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one peut impliquer la mise en œuvre à grande échelle des voies synthétiques mentionnées ci-dessus. Le choix de la méthode dépend de facteurs tels que le coût, la disponibilité des matières premières et la pureté souhaitée du produit final. L’optimisation des conditions réactionnelles, notamment la température, la pression et le chargement du catalyseur, est cruciale pour une production efficace.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction du groupe cétone peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, conduisant à la formation d’alcools secondaires.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d’hydrogène.
Réduction : Borohydrure de sodium, hydrure de lithium et d’aluminium et hydrogénation catalytique.
Substitution : Nucléophiles tels que les amines, les thiols et les halogénures en conditions basiques ou acides.
Principaux produits formés
Oxydation : Acides carboxyliques, cétones.
Réduction : Alcools secondaires.
Substitution : Divers composés aromatiques substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one possède plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes. Il sert de brique de base pour la préparation de produits pharmaceutiques et de produits agrochimiques.
Biologie : En cours d’investigation pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques ciblant des voies biologiques spécifiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés possédant des propriétés spécifiques.
Mécanisme D'action
Le mécanisme d’action du 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one dépend de son application spécifique. En chimie médicinale, le composé peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les canaux ioniques. La présence de l’atome de fluor et du groupe méthoxy peut influencer l’affinité de liaison et la sélectivité du composé pour ces cibles. Les voies exactes impliquées peuvent varier, mais incluent généralement la modulation de la transduction du signal, l’inhibition de l’activité enzymatique ou la modification des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-fluoro-5-méthoxyphénylboronique
- 5-Fluoro-2-méthoxyphénylméthanol
- 5-Fluoro-2-méthoxyacétophénone
Unicité
Le 2-(5-fluoro-2-méthoxyphényl)-1-phénylpropan-1-one est unique en raison de sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. La présence à la fois d’un atome de fluor et d’un groupe méthoxy sur le cycle aromatique, ainsi que la structure de base phénylpropanone, confèrent des propriétés chimiques et physiques distinctes.
Propriétés
Numéro CAS |
960591-76-8 |
|---|---|
Formule moléculaire |
C16H15FO2 |
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
2-(5-fluoro-2-methoxyphenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H15FO2/c1-11(16(18)12-6-4-3-5-7-12)14-10-13(17)8-9-15(14)19-2/h3-11H,1-2H3 |
Clé InChI |
DPDJRIPGGGBAMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)F)OC)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)

![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)





![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
